3,4-Quinolinediol, 2-nonyl-

Description

Contextualization within Quinolinediol Chemistry Research

3,4-Quinolinediol, 2-nonyl- is a derivative of the quinoline (B57606) heterocyclic system, a structure found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov Quinolinediols, characterized by two hydroxyl groups on the quinoline core, are a specific subclass that has been the subject of extensive study. Research in this area explores the synthesis, structural elucidation, and biological evaluation of these compounds. arkat-usa.org

The compound 3,4-Quinolinediol, 2-nonyl- is more commonly referred to in scientific literature by its tautomeric form, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) . nih.gov This tautomerism, the ability of a molecule to exist in two or more interconvertible forms, is a key characteristic of this class of compounds, with the 4-quinolone form being predominant at physiological pH. nih.gov The chemistry of these molecules is further diversified by the length of the alkyl chain at the 2-position, with the nonyl (nine-carbon) chain of C9-PQS being one of several naturally occurring variants. nih.gov

Significance and Scope of Research on 3,4-Quinolinediol, 2-nonyl-

The primary significance of 3,4-Quinolinediol, 2-nonyl- in academic research stems from its role as a quorum-sensing signal molecule in the bacterium Pseudomonas aeruginosa. caymanchem.commedchemexpress.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.gov C9-PQS, along with its more studied heptyl-congener PQS (2-heptyl-3-hydroxy-4(1H)-quinolone), is a key component of the pqs signaling system in P. aeruginosa. plos.org

Research has demonstrated that C9-PQS is a highly active agonist of the transcriptional regulator PqsR (also known as MvfR), which controls the expression of numerous virulence factors. plos.org The activation of PqsR by C9-PQS leads to the autoinduction of quinolone biosynthesis and the upregulation of genes associated with pathogenicity, making this signaling pathway a prime target for the development of novel anti-infective agents. plos.org The scope of research, therefore, extends to understanding the structure-activity relationships of C9-PQS and related molecules to design antagonists that can disrupt bacterial communication and attenuate virulence. plos.org

Beyond its function in quorum sensing, research also touches upon the antibacterial properties of this class of compounds. researchgate.net While many studies focus on their signaling role, the inherent antimicrobial activity of 2-alkyl-4(1H)-quinolones against various bacteria, particularly Gram-positive organisms, is also a field of investigation. semanticscholar.org

Historical Perspective of 3,4-Quinolinediol, 2-nonyl- Research Trajectory

The research trajectory of 3,4-Quinolinediol, 2-nonyl- is intertwined with the broader history of 2-alkyl-4(1H)-quinolone (AQ) research, which began over 70 years ago. arkat-usa.org The initial focus was on the antimicrobial properties of compounds isolated from Pseudomonas aeruginosa. semanticscholar.org The first synthesis of 2-alkyl-4(1H)-quinolones, including a 2-nonyl variant, was reported in 1952, confirming the structure of these natural products. arkat-usa.org

A significant breakthrough occurred in 1999 with the discovery that 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) acts as a quorum-sensing signal molecule, shifting the research focus from simple antibiotics to intercellular signaling. semanticscholar.org Subsequent detailed analyses of P. aeruginosa culture supernatants using techniques like liquid chromatography-mass spectrometry (LC-MS) led to the identification of a suite of over 50 different AQs, including the C9-congener, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS). nih.gov

More recent research has focused on elucidating the specific roles of different AQ congeners, including C9-PQS, in the complex regulatory networks of P. aeruginosa. Studies have explored its interaction with the PqsR receptor, its contribution to virulence factor production, and its potential as a biomarker for P. aeruginosa infections. medchemexpress.complos.org The ongoing research continues to unravel the multifaceted roles of this and related molecules in bacterial physiology and pathogenesis.

Compound Data

| Property | Value |

| Formal Name | 3-hydroxy-2-nonyl-4(1H)-quinolinone |

| Common Name | C9-PQS |

| Molecular Formula | C18H25NO2 |

| Formula Weight | 287.4 g/mol |

| CAS Number | 1259944-03-0 |

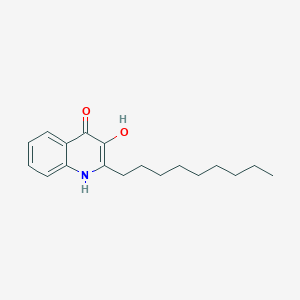

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-36-0 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Quinolinediol, 2 Nonyl and Its Analogs

Elucidation of Novel Synthetic Pathways to 3,4-Quinolinediol, 2-nonyl-

Traditional methods for quinoline (B57606) synthesis, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, have been the bedrock for constructing the quinoline core. rsc.orgiipseries.org However, recent research has focused on developing more novel and efficient pathways that can be applied to the synthesis of specifically substituted quinolinediols like the 2-nonyl variant.

A prominent modern approach involves the use of β-keto amides as versatile precursors. This strategy allows for the synthesis of various 2-alkyl-4-quinolones, which are tautomers of the desired 3,4-quinolinediols. nih.gov The synthesis can be adapted to introduce the 2-nonyl group by starting with an appropriate long-chain β-keto amide. For instance, a β-keto amide can be reacted with o-nitrobenzoyl chloride to form a key intermediate, which can then be cyclized to the quinolone ring system. nih.gov

Another innovative strategy involves the metal-catalyzed oxidative annulation of anilines and various coupling partners. For example, palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline (B41778) can produce quinoline derivatives under redox-neutral conditions. mdpi.com While not directly yielding the diol, this method provides a functionalized quinoline core that can be further elaborated. Similarly, copper-catalyzed reactions have been employed to construct the quinoline scaffold from readily available starting materials. mdpi.commdpi.com A one-pot, three-component cascade annulation of diaryliodoniums, nitriles, and alkynes, catalyzed by copper(II), offers a regioselective route to multiply substituted quinolines. scilit.com

Furthermore, multicomponent reactions (MCRs) have gained traction for their efficiency in building molecular complexity in a single step. rsc.orgacs.org These reactions can be designed to incorporate the 2-nonyl side chain and the necessary functionalities for forming the 3,4-quinolinediol system.

| Pathway | Key Features | Applicability to 2-nonyl-3,4-quinolinediol |

| β-Keto Amide Route | Utilizes readily available β-keto amides, proceeds through an o-nitrobenzoyl intermediate. nih.gov | Directly applicable by using a C11 β-keto amide precursor. |

| Palladium-Catalyzed Oxidative Annulation | Redox-neutral conditions, good functional group tolerance. mdpi.com | Provides a quinoline core that requires further functionalization to the diol. |

| Copper-Catalyzed Cascade Annulation | One-pot, three-component reaction, regioselective. scilit.com | Can be designed to incorporate the 2-nonyl group and other substituents. |

| Multicomponent Reactions (MCRs) | High atom economy, builds complexity in a single step. rsc.orgacs.org | Suitable for creating diverse analogs by varying the starting components. |

Regioselective and Stereoselective Synthesis Approaches for 3,4-Quinolinediol, 2-nonyl-

Achieving regioselectivity is crucial in the synthesis of substituted quinolines to ensure the correct placement of the nonyl group at the C-2 position and the hydroxyl groups at C-3 and C-4. Many modern synthetic methods offer high regioselectivity. For instance, the annulation reaction between 2-aminobenzyl alcohols and aldehydes in the presence of DMSO has been shown to be highly regioselective, with the C2, C3, and C4 atoms of the quinoline ring originating from DMSO, the aldehyde, and the 2-aminobenzyl alcohol, respectively. acs.orgnih.gov This allows for precise control over the substitution pattern.

Electrophile-driven iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols provides a highly regioselective route to 3-iodoquinolines, which can be further functionalized. scilit.com This method allows for the introduction of various substituents at different positions of the quinoline ring.

While 3,4-Quinolinediol, 2-nonyl- itself is achiral, the synthesis of its chiral analogs often requires stereoselective methods. The development of enantioselective syntheses of quinoline alkaloids has seen significant progress. acs.orgnih.gov For example, the vinylogous Mukaiyama–Mannich reaction (VMMR) has been used as a key step to establish stereogenic centers with excellent diastereo- and enantiocontrol in the synthesis of decahydroquinoline (B1201275) alkaloids. acs.orgnih.govacs.org Asymmetric dihydroxylation of achiral quinoline precursors is another powerful strategy to introduce chirality. rsc.org These stereoselective approaches are crucial for exploring the biological activities of chiral analogs of 3,4-Quinolinediol, 2-nonyl-.

Green Chemistry Principles in the Synthesis of 3,4-Quinolinediol, 2-nonyl-

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comtandfonline.com This includes the use of greener solvents, catalysts, and energy sources.

Water has been explored as a green solvent for the synthesis of quinoline derivatives, often in conjunction with catalysts like montmorillonite (B579905) clay. rsc.org Ionic liquids and deep eutectic solvents (DESs) are also being used as environmentally friendly reaction media. ijpsjournal.com Microwave-assisted synthesis (MAS) has emerged as a powerful technique to accelerate reaction times and improve yields compared to conventional heating, thus reducing energy consumption. ijpsjournal.com

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govacs.org Enzymes such as α-chymotrypsin have been successfully used to catalyze the Friedländer condensation for the synthesis of quinoline derivatives in aqueous media or ionic liquids, often at lower temperatures and with reduced enzyme loading. mdpi.comsioc-journal.cn Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) are other enzymes that have been employed in the chemo-enzymatic synthesis of quinolines and quinolones. nih.govacs.org The use of nanocatalysts is another promising green approach, as they can be highly efficient and recyclable. nih.gov

| Green Chemistry Approach | Description |

| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. rsc.orgijpsjournal.com |

| Microwave-Assisted Synthesis (MAS) | Employs microwave radiation for rapid and efficient heating, reducing reaction times and energy usage. ijpsjournal.com |

| Biocatalysis | Utilizes enzymes (e.g., α-chymotrypsin, MAO-N) for selective and environmentally friendly transformations. mdpi.comnih.govacs.orgsioc-journal.cn |

| Nanocatalysis | Employs recyclable nanocatalysts for efficient and sustainable synthesis. nih.gov |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of 3,4-Quinolinediol, 2-nonyl- Analogs

To explore the biological potential of 3,4-Quinolinediol, 2-nonyl-, derivatization is a key strategy to establish structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Substituent Effects on Quinolinediol Core Reactivity

The electronic properties of the quinolinediol core can be modulated by introducing various substituents on the benzene (B151609) ring. SAR studies on related quinoline compounds have shown that the addition of electron-donating groups (EDGs) like -CH3, -OCH3, and -OH, or electron-withdrawing groups (EWGs) such as -Cl, -F, and -NO2, can significantly influence the electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net For instance, in a study of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, substitutions at the 5-, 6-, and 7-positions were found to increase potency, while substitution at the 8-position led to a decrease. acs.org

Functional Group Modifications at the 2-Nonyl Position

The long alkyl chain at the C-2 position is a key feature of 3,4-Quinolinediol, 2-nonyl-. Modifications to this chain can have a profound impact on the molecule's properties. Studies on related 2-alkyl-4-quinolones have shown that varying the length of the alkyl chain can affect biological activity. nih.gov For example, analogs with alkyl chains of different lengths (C1, C3, C5, C9) have been synthesized and studied. nih.gov Introducing unsaturation or branching into the nonyl chain are other potential modifications to probe the importance of its flexibility and hydrophobicity.

Isosteric Replacements within the 3,4-Quinolinediol Framework

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve a compound's profile. nih.gov For the 3,4-quinolinediol framework, the hydroxyl groups are key features. The -OH group at the 3-position could be replaced with an isosteric group like -NH2, which has been shown to have different electronic effects on the bicyclic ring in related systems. nih.gov

Furthermore, the entire quinoline ring system can be replaced with other heterocyclic scaffolds. For example, the pyrazolopyridine and pyrazolopyrimidine systems have been used as isosteres for the quinoline ring in the development of new therapeutic agents. mdpi.comnih.gov Replacing the aromatic ring with saturated bioisosteres is another tactic to create novel structures with improved physicochemical properties. acs.orgresearchgate.net

| Modification Strategy | Examples | Potential Impact |

| Quinolinediol Core Substitution | Introduction of -Cl, -F, -OCH3 at positions 5, 6, 7, or 8. researchgate.netacs.org | Modulates electronic properties, lipophilicity, and receptor binding. |

| 2-Position Side Chain Modification | Varying alkyl chain length, introducing unsaturation or branching. nih.gov | Affects hydrophobicity, flexibility, and interactions with biological targets. |

| Isosteric Replacement | Replacing -OH with -NH2; replacing the quinoline ring with pyrazolopyridine. nih.govmdpi.comnih.gov | Alters electronic effects, physicochemical properties, and core scaffold. |

Biosynthetic Pathways and Natural Occurrence Research of 3,4 Quinolinediol, 2 Nonyl

Identification of Microbial or Plant Sources of 3,4-Quinolinediol, 2-nonyl-

Research has identified 3,4-Quinolinediol, 2-nonyl-, often as its tautomer C9-PQS, as a secondary metabolite produced by bacteria. oup.comnih.gov The primary and most well-studied producer is the opportunistic human pathogen Pseudomonas aeruginosa. oup.comnih.govarkat-usa.org This bacterium is known to generate a wide array of over 50 different 2-alkyl-4(1H)-quinolones, which vary in the length and saturation of their alkyl side chains. nih.gov Among these, congeners with C7 and C9 alkyl chains are typically the most abundant. arkat-usa.org While other bacteria such as Burkholderia, Pseudoalteromonas, and Chitinivorax are also known to produce AQs, the C9 variant is most extensively documented in P. aeruginosa. nih.govnih.govasm.org

Table 1: Identified Microbial Sources of 2-Alkyl-4-Quinolones

| Microbial Source | Compound Class | Specific Compound Mentioned |

|---|---|---|

| Pseudomonas aeruginosa | 2-Alkyl-4-Quinolones (AQs) | 3,4-dihydroxy-2-nonylquinoline (2-nonyl-3,4-quinolinediol) oup.com |

| Burkholderia thailandensis | 2-Alkyl-4-Quinolones (AQs) | Produces AQs, specific C9 variant less documented nih.govnih.gov |

| Pseudoalteromonas spp. | 2-Alkyl-4-Quinolones (AQs) | Produces AQs, such as 2-pentyl-4-quinolinol nih.govasm.org |

Precursor Tracing and Isotopic Labeling Studies for 3,4-Quinolinediol, 2-nonyl- Biosynthesis

The biosynthetic pathway of AQs, including 3,4-Quinolinediol, 2-nonyl-, has been elucidated through studies of its analogs in P. aeruginosa. oup.comnih.gov The core structure is assembled from two primary precursors: anthranilic acid and a β-keto fatty acid. oup.comnih.gov

Anthranilic acid, which forms the benzene (B151609) ring and the adjacent nitrogen-containing portion of the quinolinol core, is derived from primary metabolism. It can be synthesized from chorismate via the shikimic acid pathway, a process catalyzed by the enzymes PhnA and PhnB. oup.comsci-hub.se Alternatively, it can be produced through the degradation of tryptophan via the kynurenine (B1673888) pathway. oup.comacs.org

The 2-nonyl side chain and the remaining two carbons of the heterocyclic ring are derived from a fatty acid precursor. Specifically for 3,4-Quinolinediol, 2-nonyl-, the precursor is β-ketododecanoic acid. This precursor is first activated with coenzyme A (CoA) before it is condensed with anthraniloyl-CoA. oup.comnih.gov The diversity of alkyl chain lengths (from one to thirteen carbons) found in natural AQs suggests a degree of flexibility in the biosynthetic enzymes' specificity for different β-keto fatty acids. oup.comnih.gov

Table 2: Precursors in the Biosynthesis of 3,4-Quinolinediol, 2-nonyl-

| Biosynthetic Component | Precursor Molecule | Metabolic Origin |

|---|---|---|

| Quinolone Ring System | Anthranilic Acid | Shikimic Acid Pathway (from Chorismate) or Tryptophan degradation oup.comsci-hub.seacs.org |

Enzymatic Characterization of Biosynthetic Steps for 3,4-Quinolinediol, 2-nonyl-

The conversion of precursors into 3,4-Quinolinediol, 2-nonyl- is a multi-step enzymatic process primarily orchestrated by proteins encoded by the pqs gene cluster in P. aeruginosa. asm.orgresearchgate.net

Activation of Anthranilate: The pathway is initiated by the enzyme PqsA, an anthranilate-CoA ligase. PqsA activates anthranilic acid by ligating it to coenzyme A, forming anthraniloyl-CoA. acs.orgasm.orgresearchgate.net

Condensation Reaction: The next step involves a Claisen condensation between anthraniloyl-CoA and the β-keto fatty acid precursor. This crucial step is catalyzed by a complex of the enzymes PqsB, PqsC, and PqsD. nih.gov PqsD first condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA. researchgate.net The PqsBC heterodimer then facilitates the condensation with the acyl-ACP (acyl carrier protein) form of the fatty acid, leading to the formation of 2-nonyl-4-hydroxyquinoline (NHQ). nih.gov

Hydroxylation: The final step to produce the 3,4-diol structure is a hydroxylation reaction at the C-3 position of the quinolone ring. This oxidation is catalyzed by PqsH, an FAD-dependent monooxygenase. oup.comnih.govnih.gov PqsH converts 2-nonyl-4-hydroxyquinoline (the 4-quinolone tautomer) into 3-hydroxy-2-nonyl-4(1H)-quinolone (C9-PQS), which exists in equilibrium with 3,4-Quinolinediol, 2-nonyl-. oup.comnih.gov

Another enzyme, HodC (a 2-alkyl-3-hydroxy-4(1H)-quinolone 2,4-dioxygenase), has been identified that can cleave the quinolone ring, representing a potential degradation pathway. frontiersin.org

Table 3: Key Enzymes in the Biosynthesis of 3,4-Quinolinediol, 2-nonyl-

| Enzyme | Gene | Function in Biosynthesis |

|---|---|---|

| PqsA | pqsA | Anthranilate-CoA ligase; activates anthranilate. acs.orgasm.orgresearchgate.net |

| PqsB/PqsC/PqsD | pqsB, pqsC, pqsD | Catalyze the condensation of anthraniloyl-CoA and the β-keto fatty acid to form the 2-alkyl-4-quinolone scaffold. nih.govresearchgate.net |

| PqsH | pqsH | Flavin-dependent monooxygenase; hydroxylates the C-3 position of the quinolone ring. oup.comnih.govnih.gov |

Genetic Basis of 3,4-Quinolinediol, 2-nonyl- Production in Biological Systems

The genetic foundation for the production of 3,4-Quinolinediol, 2-nonyl- in P. aeruginosa is a well-defined biosynthetic gene cluster (BGC). nih.govasm.org The core of this machinery is the pqsABCDE operon. nih.govasm.orgresearchgate.net This operon contains the genes for the enzymes that construct the fundamental 2-alkyl-4-quinolone structure.

Immediately following this operon in the P. aeruginosa genome are the phnAB genes, which encode the anthranilate synthase that provides one of the key precursors. nih.govresearchgate.net This co-localization ensures an efficient supply of anthranilate for quinolone synthesis.

Other critical genes are located elsewhere in the genome. The gene pqsH, encoding the monooxygenase responsible for the C-3 hydroxylation step, is found at a distal site. nih.govasm.org Another gene, pqsL, is also located separately and is involved in the production of a related class of compounds, the 2-alkyl-4-quinolone N-oxides (AQNOs). asm.org The expression of these genes is tightly regulated, often as part of the bacterium's complex quorum-sensing system, which controls virulence gene expression in response to population density. asm.orgresearchgate.net While the general architecture of the pqs BGC is conserved in other producing genera like Burkholderia, there can be variations in gene arrangement and the presence of specific genes like pqsH, which is exclusive to P. aeruginosa. nih.gov

Table 4: Genes Involved in 3,4-Quinolinediol, 2-nonyl- Biosynthesis in P. aeruginosa

| Gene(s) | Locus | Encoded Protein(s) | Role in Production |

|---|---|---|---|

| pqsABCDE | Operon | PqsA, PqsB, PqsC, PqsD, PqsE | Core enzymes for the synthesis of the 2-alkyl-4-quinolone scaffold. asm.orgresearchgate.net |

| phnAB | Operon (adjacent to pqs) | PhnA, PhnB | Synthesis of the precursor anthranilate from chorismate. nih.govresearchgate.net |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,4-Quinolinediol, 2-nonyl- |

| 2-nonyl-3,4-quinolinediol |

| 3-hydroxy-2-nonyl-4(1H)-quinolone (C9-PQS) |

| 2-Alkyl-4-Quinolone (AQ) |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) |

| 2-heptyl-4-hydroxyquinoline (HHQ) |

| 2-nonyl-4-hydroxyquinoline (NHQ) |

| 2-pentyl-4-quinolinol |

| 2-Alkyl-4-quinolone N-oxide (AQNO) |

| Anthranilic Acid |

| Chorismate |

| Tryptophan |

| β-Ketododecanoic Acid |

| Coenzyme A (CoA) |

| Anthraniloyl-CoA |

| 2-aminobenzoylacetyl-CoA |

Mechanistic Investigations of 3,4 Quinolinediol, 2 Nonyl Biological Activities

Molecular Target Identification and Validation Research

Research into the mechanisms of 3,4-Quinolinediol, 2-nonyl- has identified several key molecular targets, primarily within bacterial systems. These interactions underpin its roles as both a signaling molecule and an antimicrobial agent.

The quinolone scaffold is central to the compound's ability to interact with and modulate enzymatic functions. Its activities range from the inhibition of essential bacterial enzymes to the activation of specific biosynthetic pathways.

One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. vulcanchem.comsemanticscholar.org Molecular docking studies suggest that the quinolone core of the molecule can chelate magnesium ions (Mg²⁺) within the enzyme's active site, disrupting its function. vulcanchem.com This mode of action is characteristic of the broader quinolone class of antibiotics. semanticscholar.org

Furthermore, the N-oxide derivative, 2-nonyl-4-hydroxyquinoline N-oxide (NQNO), is a potent inhibitor of the cytochrome bc1 complex (Complex III) in the electron transport chain. nih.govmdpi.com This inhibition disrupts cellular respiration and leads to the generation of superoxide (B77818) radicals, contributing to its antimicrobial effects. nih.gov Crystallographic studies have shown that NQNO can bind to both the quinone reduction (Q_i) and quinol oxidation (Q_o) sites of the cytochrome bc1 complex, effectively competing with the natural substrate, ubiquinone. rcsb.org

Conversely, 3,4-Quinolinediol, 2-nonyl- (as C9-PQS) is itself the product of an enzymatic activation step. It is synthesized from its precursor, 2-nonyl-4-hydroxyquinoline (NHQ), by the action of the PqsH monooxygenase, an enzyme whose expression is controlled by other arms of the quorum-sensing network. nih.govfrontiersin.org

| Enzyme Target | Form of the Compound | Mechanism | Observed/Predicted Effect |

|---|---|---|---|

| DNA Gyrase | 3,4-Quinolinediol, 2-nonyl- | Inhibition via Mg²⁺ chelation in the active site (predicted) | Disruption of DNA replication; Antibacterial activity |

| Cytochrome bc1 Complex (Complex III) | 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) | Inhibition by binding to Q_i and Q_o sites | Disruption of electron transport chain; Superoxide generation |

| PqsH (Monooxygenase) | 2-nonyl-4-hydroxyquinoline (NHQ) (Substrate) | Catalyzes hydroxylation to form C9-PQS | Activation of the PQS signaling pathway |

A primary role of 3,4-Quinolinediol, 2-nonyl- (C9-PQS) in P. aeruginosa is to act as a co-inducer for the transcriptional regulator PqsR (also known as MvfR). plos.orgsemanticscholar.orgnih.gov PqsR is a key receptor in the alkyl-quinolone (AQ) quorum-sensing circuit.

The binding of C9-PQS and its precursor, NHQ, to the co-inducer binding domain of PqsR activates the receptor. plos.orgnih.gov This activation is highly dependent on the length of the alkyl chain, with the C9 congeners demonstrating high activity. plos.orgnih.gov Upon activation, PqsR initiates a signaling cascade by binding to the promoter of the pqsABCDE operon, leading to the autoinduction of its own signaling molecules and the coordinated expression of numerous virulence genes. plos.orgfrontiersin.org This signaling pathway is interconnected with other QS systems in P. aeruginosa, such as the las and rhl systems, forming a complex regulatory network that controls bacterial pathogenicity. researchgate.netplos.org

The specific interactions between 3,4-Quinolinediol, 2-nonyl- and its protein targets have been investigated through crystallographic and computational modeling studies.

PqsR-Ligand Interactions: The crystal structure of the PqsR ligand-binding domain (LBD) in complex with the related C9 agonist NHQ reveals that the ligand is situated in a large, hydrophobic pocket. plos.orgnih.govplos.org The binding is stabilized almost exclusively by hydrophobic interactions. The quinolone ring of the molecule is buried deep within the "B pocket" of the LBD, while the nonyl alkyl chain occupies the more surface-exposed and flexible "A pocket". nih.govplos.org

DNA Gyrase-Ligand Interactions: Molecular docking simulations predict a distinct mode of interaction. The quinolone core is positioned to form crucial interactions within the enzyme's ATP-binding site, notably through the chelation of a magnesium ion (Mg²⁺) by the hydroxyl and keto groups, with a predicted binding energy of -9.2 kcal/mol. vulcanchem.com

Cytochrome bc1-Ligand Interactions: X-ray crystallography of the bovine mitochondrial cytochrome bc1 complex with the N-oxide derivative (NQNO) bound (PDB ID: 1NU1) shows the inhibitor occupying both the Q_i and Q_o sites. rcsb.org In the Q_o pocket, NQNO's binding induces a conformational arrest of the iron-sulfur protein component, a mechanism shared with other inhibitors like stigmatellin. rcsb.org

| Protein Target | Ligand | Key Interacting Residues/Components | Primary Interaction Type |

|---|---|---|---|

| PqsR (MvfR) | 2-nonyl-4-hydroxyquinoline (NHQ) | Residues lining the hydrophobic A and B pockets | Hydrophobic interactions |

| DNA Gyrase | 3,4-Quinolinediol, 2-nonyl- | Mg²⁺ ion in the active site | Metal chelation (predicted) |

| Cytochrome bc1 Complex | 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) | Q_i and Q_o binding pockets; Iron-sulfur protein | Competitive binding; Induces conformational change |

Receptor Binding and Signaling Pathway Modulation by 3,4-Quinolinediol, 2-nonyl-

Cellular Pathway Perturbations Induced by 3,4-Quinolinediol, 2-nonyl-

As a quorum-sensing signal, C9-PQS, through its interaction with the PqsR receptor, orchestrates a large-scale modulation of gene expression in P. aeruginosa. The activation of PqsR directly upregulates the pqsABCDE operon, which is responsible for the biosynthesis of alkyl-quinolones. nih.govfrontiersin.org

This primary activation triggers a wider regulatory cascade managed by the PqsE protein, the terminal product of the operon. The PqsE-dependent pathway influences the expression of a wide array of genes associated with virulence and bacterial survival. plos.orgfrontiersin.org This includes genes involved in the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, as well as those critical for biofilm development. frontiersin.org Furthermore, PQS signaling is involved in iron acquisition by inducing the expression of the high-affinity pyoverdin (B1241691) and pyochelin iron transport systems. researchgate.netplos.org

The biological activities of 3,4-Quinolinediol, 2-nonyl- and its derivatives extend to the fundamental processes of cellular metabolism and energy production.

The biosynthesis of the quinolone molecule itself represents a metabolic commitment, as it begins with anthranilic acid, a derivative of the shikimate pathway, and requires fatty acid precursors for the alkyl chain. pnas.org The regulation of this pathway is intertwined with iron homeostasis, as the iron-responsive PrrF small RNAs promote PQS production by preventing the degradation of anthranilate. asm.org

The most direct impact on energetics comes from the N-oxide form, NQNO. By inhibiting the cytochrome bc1 complex, NQNO disrupts the proton motive force required for ATP synthesis, effectively acting as a respiratory poison. nih.govnih.gov This inhibition not only depletes cellular energy reserves but also induces oxidative stress through the production of superoxide anions, further contributing to its antimicrobial properties. nih.gov Studies on quorum-sensing deficient mutants have shown that the loss of these signaling systems can lead to a broad "metabolic rewiring," affecting central pathways like the TCA cycle and the metabolism of amino acids and fatty acids. microbiologyresearch.org

Modulation of Intracellular Signaling Cascades

The biological effects of quinolone derivatives are frequently tied to their ability to interfere with fundamental cellular processes. For 3,4-Quinolinediol, 2-nonyl-, and its analogs, the proposed mechanisms often involve a dual action of enzyme inhibition and membrane interaction. vulcanchem.com

Molecular docking studies on related quinolones suggest a capacity to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. vulcanchem.com This inhibition is thought to occur via the chelation of magnesium ions (Mg²⁺) within the enzyme's active site. vulcanchem.com The quinolone core structure is central to this activity. vulcanchem.com

Furthermore, the lipophilic nonyl chain of 3,4-Quinolinediol, 2-nonyl- likely facilitates its insertion into cellular lipid bilayers. vulcanchem.com This can disrupt membrane integrity and fluidity, a mechanism observed in analogous compounds. vulcanchem.com In laboratory models using dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes, related molecules were shown to decrease membrane thermal stability. vulcanchem.com

In the context of eukaryotic cells, a structurally similar compound, 2-Nonylquinolin-4(1H)-one, has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT). caymanchem.com NFAT is a key transcription factor in the immune response, and its activation was inhibited in Jurkat T-cells with an IC₅₀ value of 3.44 µM. caymanchem.com However, the same compound did not show significant inhibition of the NF-κB signaling pathway in RAW 264.7 macrophage cells, indicating a degree of selectivity in its modulation of intracellular cascades. caymanchem.com

It is important to note that many 2-alkyl-4-quinolones, such as 2-heptyl-4-hydroxyquinoline (HHQ), function as quorum-sensing signal molecules in bacteria like Pseudomonas aeruginosa. nih.gov These molecules regulate the expression of virulence genes, although the precise signaling cascades they modulate can be complex and species-specific. nih.gov

Advanced In Vitro Biological Assay Methodologies for 3,4-Quinolinediol, 2-nonyl- Activity Profiling

A variety of in vitro assays are employed to characterize the biological activities of quinolone derivatives. These methods range from traditional microbiological assays to more advanced cell-based and biophysical techniques.

Antibacterial and Antifungal Activity Screening: The primary antibacterial profile is often established using agar (B569324) diffusion assays. In this method, the diameter of the zone of inhibition around a compound-impregnated disk corresponds to its antibacterial potency against specific pathogens like Staphylococcus aureus and Bacillus subtilis. vulcanchem.com Similar assays are used to test for antifungal activity, for instance, against L. gongylophorus, a symbiotic fungus of the leaf-cutting ant. caymanchem.com

Table 1: Example of In Vitro Antibacterial Activity Data for a Parent Quinolone Compound and its N-Oxide Derivative

| Compound | S. aureus Inhibition (mm) | B. subtilis Inhibition (mm) |

|---|---|---|

| Parent Compound | 12 ± 1.2 | 10 ± 0.8 |

| N-Oxide Derivative | 18 ± 1.5 | 16 ± 1.1 |

Data derived from studies on analogous quinolone structures. vulcanchem.com

Cell-Based Reporter Assays: To investigate the modulation of specific intracellular signaling pathways, cell-based reporter assays are highly valuable. These assays utilize genetically modified cell lines that produce a measurable signal (e.g., luminescence or fluorescence) upon the activation or inhibition of a specific transcription factor. For example, the effect on the NFAT and NF-κB pathways was quantified using such reporter systems in Jurkat and RAW 264.7 cells, respectively. caymanchem.com This allows for the determination of key metrics like the half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Signaling Pathway Inhibition by a Related Quinolone

| Assay Target | Cell Line | Method | Result (IC₅₀) |

|---|---|---|---|

| NFAT Activation | Jurkat | Reporter Assay | 3.44 µM |

| NF-κB Activation | RAW 264.7 | Reporter Assay | >100 µM |

Data for the related compound 2-Nonylquinolin-4(1H)-one. caymanchem.com

Biophysical and Mechanistic Assays: To explore the direct molecular interactions, biophysical methods are used. Molecular docking simulations serve as a computational tool to predict the binding affinity and mode of interaction between the compound and its protein target, such as DNA gyrase. vulcanchem.com These studies can yield data like binding energy, which indicates the stability of the compound-protein complex. vulcanchem.com

Differential Scanning Calorimetry (DSC) is an experimental technique used to measure changes in membrane fluidity. By analyzing the shift in the phase transition temperature (Tₘ) of lipid models like DPPC vesicles, researchers can quantify the membrane-disrupting effects of lipophilic compounds like 2-alkyl quinolones. vulcanchem.com

Antiviral Activity Assays: The potential for antiviral activity is assessed using cell culture infection models. For instance, the ability of a compound to inhibit viral replication, such as that of the Hepatitis C virus (HCV), can be measured in infected Huh7.5 cells. caymanchem.com The IC₅₀ value in this context represents the concentration at which the compound reduces viral activity by 50%. caymanchem.com

Specific Biological Action Mechanisms of 3,4 Quinolinediol, 2 Nonyl

Antimicrobial Action Mechanisms and Resistance Studies

The antimicrobial effects of 3,4-Quinolinediol, 2-nonyl- and related 2-alkyl-4(1H)-quinolones (AQs) are multifaceted, targeting fundamental bacterial processes. These compounds are known to be produced by bacteria such as Pseudomonas aeruginosa and possess a range of biological activities, including roles in quorum sensing and direct antimicrobial action, especially against Gram-positive bacteria. frontiersin.orgresearchgate.net

The primary and most studied mechanism of action for quinolone-class compounds does not involve the inhibition of bacterial cell wall synthesis. seq.es Antibiotics that target the cell wall, such as β-lactams and glycopeptides, act by inhibiting the production of peptidoglycan, which is crucial for maintaining the structural integrity of the bacterial cell. seq.esmdpi.com The established mechanisms for quinolones, including 3,4-Quinolinediol, 2-nonyl-, center on nucleic acid synthesis and membrane function rather than direct interference with cell wall biosynthesis.

A principal antimicrobial mechanism for the quinolone class is the inhibition of essential enzymes involved in DNA replication. frontiersin.orgfrontiersin.org Quinolones target two specific type IIA bacterial topoisomerases: DNA gyrase and topoisomerase IV. frontiersin.orgresearcherslinks.comnih.gov These enzymes are critical for managing DNA supercoiling, a process necessary for DNA replication, transcription, and repair. frontiersin.orgnih.gov

The mechanism involves the quinolone molecule binding to the enzyme-DNA complex. frontiersin.org Specifically, quinolones stabilize this complex after the enzyme has created a double-stranded break in the DNA, preventing the subsequent religation step. frontiersin.orgnih.gov This leads to an accumulation of fragmented chromosomes, inducing a DNA stress response (SOS response) and ultimately resulting in bacterial cell death. researcherslinks.comnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is often topoisomerase IV. researcherslinks.com

Molecular docking studies have supported this mechanism for 3,4-Quinolinediol, 2-nonyl-. These studies indicate that the quinolone core can chelate magnesium ions (Mg²⁺) within the active site of DNA gyrase, a key interaction for inhibiting the enzyme's function. smolecule.com This interaction has a calculated binding energy of -9.2 kcal/mol. smolecule.com Resistance to quinolones can develop through mutations in the genes (gyrA and parC) that encode for these topoisomerase enzymes, altering the drug's binding site. frontiersin.orgfrontiersin.orgresearcherslinks.com

Table 1: Antibacterial Profile of 3,4-Quinolinediol, 2-nonyl- and its N-Oxide Derivative

| Compound | Staphylococcus aureus Inhibition (mm) | Bacillus subtilis Inhibition (mm) |

|---|---|---|

| Parent Compound (3,4-Quinolinediol, 2-nonyl-) | 12 ± 1.2 | 10 ± 0.8 |

| N-Oxide Derivative | 18 ± 1.5 | 16 ± 1.1 |

Data sourced from agar (B569324) diffusion assays. smolecule.com

Interference with Microbial Nucleic Acid Synthesis and Replication

Antiprotozoal Activities and Molecular Targets of 3,4-Quinolinediol, 2-nonyl-

Quinolone alkaloids have demonstrated notable activity against various protozoan parasites, which are responsible for diseases such as malaria, leishmaniasis, and Chagas disease. nih.govnih.govresearchgate.net The tautomer of 3,4-Quinolinediol, 2-nonyl-, known as 2-nonyl-4-hydroxyquinoline (NHQ) or 2-nonylquinolin-4(1H)-one, has been specifically evaluated for its antiprotozoal effects. nih.govmdma.ch

Studies have shown that 2-nonyl-4-hydroxyquinoline exhibits activity against the protozoan parasites Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, which causes Chagas disease. nih.govmdma.ch The compound's efficacy is moderate, with IC₅₀ values recorded against different strains of these parasites. nih.govmdma.ch The lipophilic alkyl chain is considered an important factor in its antimalarial activity. researchgate.net

While the precise molecular targets for this specific compound in protozoa are not fully elucidated, the mechanisms are likely related to those of other quinoline-based antiprotozoals. Potential targets include the parasite's DNA replication machinery, similar to its antibacterial action. researchgate.net Another key target in many protozoa and fungi is the ergosterol (B1671047) biosynthesis pathway. wikipedia.org Ergosterol is a vital component of protozoan cell membranes, analogous to cholesterol in mammalian cells, making its synthesis an attractive target for selective toxicity. wikipedia.org

Table 2: Antiprotozoal Activity of 2-nonyl-4-hydroxyquinoline

| Compound | Parasite | Strain | IC₅₀ (µg/mL) |

|---|---|---|---|

| 2-nonyl-4-hydroxyquinoline | Plasmodium falciparum | Indochina W2 | 2.79 |

| 2-nonyl-4-hydroxyquinoline | Trypanosoma cruzi | C4 | 3.99 |

| 2-nonylquinolin-4(1H)-one | Trypanosoma cruzi | Trypomastigote forms | 100.9 |

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. nih.govmdma.ch

Antifungal Mechanisms and Cellular Responses to 3,4-Quinolinediol, 2-nonyl-

The antifungal properties of 3,4-Quinolinediol, 2-nonyl- have been observed, although they are less extensively characterized than its antibacterial effects. Research has identified its tautomer, 2-n-nonyl-4-quinolone, as having inhibitory activity against the fungus Leucoagaricus gongylophorus, which is a symbiotic fungus cultivated by leaf-cutting ants. mdpi.commdma.ch The activity has been described as weak to effective in inhibiting fungal growth. mdpi.commdma.ch

The specific molecular mechanisms underlying its antifungal action are not yet fully defined. However, common antifungal targets provide potential pathways for its activity. These include:

Inhibition of Ergosterol Biosynthesis: A primary target for many antifungal drugs, such as azoles, is the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical in the ergosterol biosynthesis pathway. frontiersin.orgwikipedia.orgjournal-jchor.com Disruption of this pathway compromises the integrity and function of the fungal cell membrane. frontiersin.orgmdpi.com

Cell Wall Disruption: The fungal cell wall, composed of chitin (B13524) and glucans, is another unique target absent in mammalian cells. frontiersin.orgmdpi.com Some antifungal agents, like echinocandins, inhibit the synthesis of β-(1,3)-D-glucan, a key structural polymer, leading to osmotic instability and cell lysis. scbt.com

Mitochondrial Disruption: The N-oxide derivative of 2-nonyl-4-hydroxyquinoline has been shown to be a potent inhibitor of the mitochondrial electron transport chain in beef heart mitochondria, which could suggest a similar mechanism in fungal cells. journal-jchor.com

Further research is needed to determine which of these or other mechanisms are primarily responsible for the observed cellular responses and antifungal effects of 3,4-Quinolinediol, 2-nonyl-.

Theoretical and Computational Chemistry Studies of 3,4 Quinolinediol, 2 Nonyl

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3,4-Quinolinediol, 2-nonyl-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties, including geometry, energy, and reactivity. mdpi.comscirp.org

Density Functional Theory (DFT) Applications for Energy and Geometry Optimization

The optimization process also calculates the total energy of the molecule, which is essential for comparing the stability of different potential conformations. The long, flexible nonyl chain of 3,4-Quinolinediol, 2-nonyl- can adopt numerous conformations, and DFT helps identify the most energetically favorable ones. Computational studies on related quinolone derivatives have successfully used DFT to obtain optimized geometries and predict molecular properties, providing a reliable framework for analyzing this specific compound. researchgate.netmdpi.com

Table 1: Predicted Molecular Properties for 3,4-Quinolinediol, 2-nonyl- (Illustrative DFT Calculation)

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -960.85 | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment (Debye) | 3.45 | A measure of the molecule's overall polarity arising from its charge distribution. |

| HOMO Energy (eV) | -6.15 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.17 | The energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. nih.gov |

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. nih.govaustinpublishinggroup.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govaustinpublishinggroup.com For 3,4-Quinolinediol, 2-nonyl-, the quinolone core is expected to be the primary site of electronic activity, with the HOMO and LUMO orbitals largely localized on this ring system. austinpublishinggroup.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net An MEP map uses a color scale to show regions of negative and positive electrostatic potential. Red and orange areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net In 3,4-Quinolinediol, 2-nonyl-, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as key sites for hydrogen bonding and interactions with metal ions. researchgate.netnih.gov The long nonyl chain, being nonpolar, would appear as a neutral (green) region.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of 3,4-Quinolinediol, 2-nonyl-

For 3,4-Quinolinediol, 2-nonyl-, MD simulations are particularly valuable for studying the conformational flexibility of the nonyl chain and its interactions with solvent molecules or a lipid bilayer. nih.govnih.gov Studies on the related molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) have shown that the folding of the alkyl side chain is a critical factor determining whether the molecule inserts into a bacterial membrane or merely attaches to its surface. nih.gov Similar MD simulations for 3,4-Quinolinediol, 2-nonyl- would elucidate how its longer alkyl chain behaves in an aqueous environment versus a hydrophobic one, which is crucial for its function as a signaling molecule that must traverse different cellular environments. nih.govmertenlab.de These simulations can track how water molecules arrange around the polar quinolone head and how the nonpolar tail behaves, providing a dynamic picture of its amphiphilic nature. researchgate.net

Molecular Docking Studies of 3,4-Quinolinediol, 2-nonyl- with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ekb.egmdpi.com This method is instrumental in drug discovery and for understanding the biological function of molecules like 3,4-Quinolinediol, 2-nonyl-.

Ligand-Protein Interaction Prediction and Binding Affinity Estimation

The biological activity of 3,4-Quinolinediol, 2-nonyl- is mediated by its binding to specific protein receptors, such as PqsR in P. aeruginosa. rsc.orgrsc.orgwhiterose.ac.uk Molecular docking simulations can place the 3,4-Quinolinediol, 2-nonyl- molecule into the binding site of a target protein and predict the key intermolecular interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Docking algorithms calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. researchgate.netroyalsocietypublishing.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net For 3,4-Quinolinediol, 2-nonyl-, docking studies could predict how it fits into the PqsR binding pocket, identifying key amino acid residues that interact with its quinolone head and nonyl tail. Such studies on similar quinolone derivatives have successfully identified crucial binding interactions and have been correlated with experimental activity. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for 3,4-Quinolinediol, 2-nonyl- with a Target Protein (e.g., PqsR)

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues | TYR-258, ILE-236, LEU-189, SER-129, ASP-73 |

| Key Interactions |

|

Virtual Screening Methodologies for Novel 3,4-Quinolinediol, 2-nonyl- Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. rasayanjournal.co.inasm.org This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active molecule.

Starting with the structure of 3,4-Quinolinediol, 2-nonyl- as a template, ligand-based virtual screening could be used to find novel analogs with potentially enhanced or modified activity. acs.org Structure-based virtual screening, using a model of its protein target (like PqsR), would involve docking thousands of candidate molecules into the binding site. asm.orgresearchgate.net The compounds are then ranked based on their docking scores and predicted interactions. This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the discovery of new potential inhibitors or modulators of the target pathway. binasss.sa.cr

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3,4-Quinolinediol, 2-nonyl- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in drug discovery and development for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. For derivatives of 3,4-Quinolinediol, 2-nonyl-, QSAR studies are pivotal in understanding how modifications to the core structure influence their biological effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org The process involves several key steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors for each compound, developing a mathematical equation that correlates the descriptors with the activity, and validating the model to ensure its predictive power. mdpi.com

Detailed Research Findings

While specific QSAR models exclusively for 3,4-Quinolinediol, 2-nonyl- derivatives are not extensively documented in publicly available literature, research on analogous quinoline (B57606) and quinolone structures provides a strong framework for understanding the key structural determinants of their activity. Studies on various quinoline derivatives have successfully established QSAR models for a range of biological activities, including antitubercular, antifungal, and diuretic effects. uran.uanih.govijaems.com

A crucial structural feature of 3,4-Quinolinediol, 2-nonyl- is the long alkyl chain at the 2-position. Research on similar 2-alkyl-4-quinolones has shown that the length of this alkyl chain is a critical factor for biofilm inhibition, with derivatives having a 12-carbon chain showing optimal activity in some cases. mdpi.com This suggests that hydrophobic and steric descriptors related to the nonyl group would be significant parameters in any QSAR model for this class of compounds.

The development of a QSAR model for 3,4-Quinolinediol, 2-nonyl- derivatives would involve the generation of a dataset of analogues with variations in the nonyl chain (e.g., branching, saturation) and substitutions on the quinoline ring. The biological activity of these compounds, for instance, their minimum inhibitory concentration (MIC) against a bacterial strain, would be experimentally determined. researchgate.netansfoundation.org

Subsequently, a wide array of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure and can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net These are critical for understanding interactions with biological receptors.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and molar refractivity. uran.uaresearchgate.net They are important for determining how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor, indicating the lipophilicity of the compound. ajsp.net This property is crucial for membrane permeability and reaching the target site.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build the QSAR model. ajsp.net The goal is to find the best combination of descriptors that accurately predicts the observed biological activity. A hypothetical QSAR equation might look like:

pMIC = c₀ + c₁ (logP) + c₂ (Dipole Moment) - c₃ (Molecular Volume)

Where pMIC is the negative logarithm of the MIC, and c₀, c₁, c₂, and c₃ are regression coefficients. This equation would imply that increased lipophilicity and dipole moment enhance activity, while a larger molecular volume is detrimental. The model's robustness and predictive ability are then rigorously assessed through internal and external validation techniques. ajsp.net

Table 1: Hypothetical Molecular Descriptors for a Training Set of 3,4-Quinolinediol, 2-nonyl- Derivatives

| Compound | pMIC | logP | Dipole Moment (Debye) | Molecular Volume (ų) |

| Derivative 1 | 5.2 | 4.8 | 2.5 | 310 |

| Derivative 2 | 5.5 | 5.1 | 2.8 | 305 |

| Derivative 3 | 4.9 | 4.5 | 2.2 | 320 |

| Derivative 4 | 5.8 | 5.4 | 3.1 | 300 |

| Derivative 5 | 4.7 | 4.2 | 2.0 | 325 |

| Derivative 6 | 5.6 | 5.2 | 2.9 | 302 |

| Derivative 7 | 5.1 | 4.7 | 2.4 | 315 |

| Derivative 8 | 5.9 | 5.6 | 3.3 | 298 |

| Derivative 9 | 4.6 | 4.1 | 1.9 | 328 |

| Derivative 10 | 5.7 | 5.3 | 3.0 | 301 |

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability from internal validation. |

| F-statistic | 45.6 | A high value indicates a statistically significant regression model. |

| Standard Error | 0.15 | Represents the average distance that the observed values fall from the regression line. |

The findings from such QSAR studies would provide invaluable insights into the structure-activity relationships of 3,4-Quinolinediol, 2-nonyl- derivatives. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the molecule, perhaps by extending the alkyl chain or adding lipophilic substituents to the quinoline ring, could lead to more potent compounds. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are not well-tolerated, guiding chemists to synthesize more compact molecules. This predictive capability allows for the rational design of novel derivatives with potentially enhanced biological activity. ijaems.com

Advanced Analytical Methodologies for Research on 3,4 Quinolinediol, 2 Nonyl in Complex Biological Systems

Metabolomic Profiling of 3,4-Quinolinediol, 2-nonyl- in Biological Matrices

Metabolomics, the large-scale study of small molecules within biological systems, provides a powerful lens through which to view the biotransformation and disposition of 3,4-Quinolinediol, 2-nonyl-. The complexity of biological matrices such as blood, urine, and cell lysates requires highly sensitive and selective analytical methods to accurately identify and quantify the parent compound and its metabolites. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in metabolomic analysis. For compounds like 3,4-Quinolinediol, 2-nonyl-, reversed-phase liquid chromatography is often employed to separate it from the myriad of other molecules present in a biological sample. The separation is typically followed by detection using mass spectrometry, which provides high sensitivity and specificity, allowing for the determination of the compound's molecular weight and fragmentation pattern. This information is critical for both confirming the identity of the parent compound and for tentatively identifying novel metabolites.

Untargeted metabolomics approaches aim to capture a broad snapshot of all detectable metabolites in a sample. In the context of 3,4-Quinolinediol, 2-nonyl- research, this can reveal unexpected metabolic pathways. Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of molecules, including the parent compound and its known or predicted metabolites.

Advanced LC-MS techniques, such as the use of high-resolution mass spectrometry (e.g., Orbitrap or time-of-flight (TOF) analyzers), are invaluable for differentiating between molecules with very similar masses. Furthermore, the use of capillary and nano-LC systems can enhance sensitivity and reduce sample consumption, which is particularly beneficial when working with limited biological sample volumes. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is also a critical parameter that must be optimized for the specific compound of interest.

Table 1: Key Methodologies in Metabolomic Profiling of Quinolone-like Compounds

| Methodology | Principle | Application to 3,4-Quinolinediol, 2-nonyl- |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-based detection. | Primary tool for the separation and quantification of 3,4-Quinolinediol, 2-nonyl- and its metabolites from complex biological samples. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions. | Crucial for the confident identification of unknown metabolites and distinguishing between isobaric compounds. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to determine the fragmentation patterns of ions. | Used for structural elucidation of metabolites by analyzing the fragmentation of the parent ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules in solution. | Can be used to definitively identify the structure of purified metabolites. |

Proteomic Approaches for Identifying 3,4-Quinolinediol, 2-nonyl- Interacting Proteins

Understanding the biological effects of 3,4-Quinolinediol, 2-nonyl- requires the identification of its protein binding partners. Proteomics offers a suite of powerful tools to achieve this. These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique. ucd.ie In this approach, a modified version of 3,4-Quinolinediol, 2-nonyl-, often with a "tag" or "bait" molecule attached, is used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry. This method allows for the discovery of both direct and indirect binding partners.

Another powerful technique is the yeast two-hybrid system, which can be used to screen for protein-protein interactions. univr.it While traditionally used for protein-protein interactions, variations of this method can be adapted to identify proteins that bind to small molecules.

Label-free quantification methods in proteomics, such as spectral counting and ion intensity-based approaches, can also be employed. mdpi.com These methods compare the proteomes of cells or tissues treated with 3,4-Quinolinediol, 2-nonyl- to untreated controls. Changes in the abundance of specific proteins in the presence of the compound may suggest an interaction or a downstream effect.

More advanced techniques like limited proteolysis-mass spectrometry (LiP-MS) can identify conformation-specific interactors. embopress.org This method probes for changes in the protease susceptibility of proteins in the presence of the compound, which can indicate a binding event and even provide information about the interaction site. embopress.org

Table 2: Proteomic Strategies for Identifying Protein Interactions

| Approach | Description | Relevance to 3,4-Quinolinediol, 2-nonyl- |

|---|---|---|

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" version of the small molecule to capture interacting proteins from a lysate. | Allows for the identification of proteins that directly or indirectly bind to 3,4-Quinolinediol, 2-nonyl-. |

| Yeast Two-Hybrid (Y2H) System | A genetic method to detect protein-protein or protein-small molecule interactions. univr.it | Can be adapted to screen for proteins that bind to 3,4-Quinolinediol, 2-nonyl-. |

| Shotgun Proteomics | Direct analysis of complex protein mixtures to create a global protein profile. nih.gov | Can reveal changes in protein expression levels in response to the compound. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Identifies changes in protein conformation upon ligand binding by monitoring protease digestion patterns. embopress.org | Can identify direct binding partners and provide insights into the binding site. embopress.org |

Imaging Techniques for Cellular Localization and Distribution of 3,4-Quinolinediol, 2-nonyl-

Visualizing the subcellular location of 3,4-Quinolinediol, 2-nonyl- is essential for understanding its mechanism of action. Several advanced imaging techniques can be employed for this purpose.

Fluorescence microscopy is a common method, but it often requires labeling the molecule of interest with a fluorescent tag. nih.gov This can sometimes alter the compound's biological activity. If 3,4-Quinolinediol, 2-nonyl- possesses intrinsic fluorescent properties, it can be directly visualized.

For non-fluorescent molecules, other techniques are necessary. Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a label-free imaging technique that probes the vibrational signatures of molecules. nih.gov This method can provide chemically specific images without the need for fluorescent labels, avoiding potential artifacts. nih.gov

Mass spectrometry imaging (MSI) is another powerful label-free technique that can map the spatial distribution of molecules in tissue sections. Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can provide detailed images of the distribution of 3,4-Quinolinediol, 2-nonyl- and its metabolites within a biological sample.

Table 3: Cellular Imaging Techniques

| Technique | Principle | Application for 3,4-Quinolinediol, 2-nonyl- |

|---|---|---|

| Fluorescence Microscopy | Uses fluorescence to generate an image. | Can be used if the compound is intrinsically fluorescent or can be labeled with a fluorophore without altering its properties. nih.gov |

| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | A nonlinear optical imaging technique that provides chemical specificity based on molecular vibrations. nih.gov | Enables label-free imaging of the compound's distribution within cells, avoiding issues with photobleaching and quenching. nih.gov |

| Mass Spectrometry Imaging (MSI) | Generates images of the spatial distribution of molecules by their mass-to-charge ratio. | Can map the localization of 3,4-Quinolinediol, 2-nonyl- and its metabolites in tissues and cells. |

Comparative Analysis and Structure Function Correlations of 3,4 Quinolinediol, 2 Nonyl

Comparative Mechanistic Studies with Related Quinolinediol Compounds

The mechanism of action for 3,4-Quinolinediol, 2-nonyl- and related compounds is multifaceted, primarily involving the disruption of fundamental cellular processes. The quinolone scaffold is a well-established pharmacophore that targets bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.com

Molecular docking studies propose a dual mechanism for 3,4-Quinolinediol, 2-nonyl-. vulcanchem.com The quinolone core is believed to chelate magnesium ions (Mg²⁺) within the active site of DNA gyrase, a crucial enzyme for introducing negative supercoils into DNA. vulcanchem.comoup.com This inhibition disrupts DNA replication and repair, leading to bacterial cell death. Concurrently, the lipophilic 2-nonyl chain is thought to insert into bacterial cell membranes, increasing membrane fluidity and disrupting their integrity. vulcanchem.com

Comparative studies with other quinolinediol derivatives reveal variations in mechanistic emphasis and potency.

Alkyl Chain Variants: The length of the alkyl chain at the C-2 position significantly influences activity. While 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS or C7-PQS) is the most studied signal molecule in P. aeruginosa, other congeners like C9-PQS are also produced and are biologically active. nih.gov The length of the alkyl chain modulates the compound's ability to interact with and disrupt the cell membrane.

N-Oxide Derivatives: The corresponding N-oxide, 2-nonyl-4-hydroxyquinoline N-oxide (NQNO), demonstrates enhanced antibacterial activity compared to the parent compound. vulcanchem.com Agar (B569324) diffusion assays show that the N-oxide derivative has approximately 50% greater activity against pathogens like S. aureus and B. subtilis. vulcanchem.com This increased potency is attributed to the polarized N-O bond, which likely enhances interactions with the cell membrane or other molecular targets. vulcanchem.com

Non-hydroxylated Analogs: Related compounds lacking the 3-hydroxyl group, such as 2-nonyl-4-hydroxyquinoline (NHQ), are also produced by bacteria. oup.comnih.gov While these compounds are precursors in the biosynthesis of 3-hydroxylated versions, they also possess their own biological activities, often acting as quorum sensing molecules that regulate virulence gene expression. nih.gov Their mechanism is primarily centered on binding to the transcriptional regulator PqsR (MvfR).

Other Quinolinedione Isomers: The mechanism of 3,4-quinolinediols can be contrasted with other quinolinedione isomers, such as 5,8-quinolinedione (B78156) derivatives. These compounds are known to exert their biological effects, including anticancer activity, through the activation of the enzyme DT-diaphorase (NQO1), a flavoprotein that is highly expressed in many human tumors. nih.gov This highlights how the arrangement of functional groups on the quinoline (B57606) core dictates the molecular target and mechanism of action.

| Compound | Primary Mechanism of Action | Key Molecular Target(s) | Reference |

|---|---|---|---|

| 3,4-Quinolinediol, 2-nonyl- (C9-PQS) | DNA Gyrase Inhibition & Membrane Disruption | DNA Gyrase, Bacterial Cell Membrane | vulcanchem.com |

| 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Quorum Sensing Regulation & Antimicrobial Activity | PqsR (MvfR), DNA Gyrase | nih.gov |

| 2-Nonyl-4-hydroxyquinoline N-oxide (NQNO) | Enhanced Antimicrobial Activity | Bacterial Cell Membrane, Cytochrome bc1 complex | vulcanchem.comnih.gov |

| 5,8-Quinolinedione Derivatives | Enzyme Activation (Bioreductive) | DT-diaphorase (NQO1) | nih.gov |

Elucidation of Structure-Function Relationships within the 3,4-Quinolinediol, 2-nonyl- Scaffold

The biological activity of 3,4-Quinolinediol, 2-nonyl- is intricately linked to its specific molecular architecture. Modifications to any part of the scaffold—the quinoline core, the hydroxyl groups, or the alkyl chain—can dramatically alter its function.

The C-2 Alkyl Chain: The 2-position substituent is critical for activity. Studies comparing quinoline derivatives have shown that those with a side chain at the C-2 position are more effective at inhibiting certain biological processes than those with a side chain at the C-4 position. nih.gov The length and nature of this alkyl chain are paramount. The nine-carbon nonyl chain provides a high degree of lipophilicity, facilitating membrane insertion and interaction with hydrophobic pockets of target enzymes. vulcanchem.com However, this high lipophilicity can also present challenges, such as reduced aqueous solubility and more complex purification during synthesis. vulcanchem.com Structure-activity optimization strategies often focus on modulating this chain, for example, by shortening it to improve solubility. vulcanchem.com

The 3-Hydroxyl and 4-Keto/Hydroxyl Groups: The groups at the C-3 and C-4 positions are essential for the compound's characteristic activity. The 3-hydroxyl and 4-keto groups are key to the chelation of metal ions like Mg²⁺ in the active site of DNA gyrase. vulcanchem.com The compound exists in tautomeric equilibrium between the 3-hydroxy-4-quinolone form and the 3,4-quinolinol form. vulcanchem.com The 4-quinolone tautomer is generally favored, especially in nonpolar environments, and this tautomeric flexibility is crucial for its reactivity and biological interactions. vulcanchem.comoup.com

The Quinoline Core and Ring Substitutions: The planar, bicyclic quinoline ring system serves as the rigid scaffold for the active functional groups. Structure-activity relationship (SAR) studies on related quinolinediol derivatives, such as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, have shown that substitutions on the benzene (B151609) portion of the ring system significantly impact potency. acs.org Specifically, substitutions at the 5-, 6-, and 7-positions tend to increase potency, whereas substitution at the 8-position often causes a decrease. acs.org This suggests that the electronic and steric properties of the benzene ring influence how the molecule fits into its target binding site. For example, introducing fluorine at the 8-position has been proposed as a strategy to enhance DNA binding. vulcanchem.com

| Structural Feature | Function/Contribution to Activity | Effect of Modification | Reference |

|---|---|---|---|

| 2-Nonyl Chain | Provides lipophilicity for membrane interaction and enzyme binding. | Shortening the chain may improve solubility but decrease membrane disruption. Lengthening can increase lipophilicity but may hinder bioavailability. | vulcanchem.com |

| 3-Hydroxyl Group | Participates in metal ion chelation in enzyme active sites. | Removal (e.g., in NHQ) shifts primary activity from antimicrobial to quorum sensing regulation. | vulcanchem.comoup.com |

| 4-Keto/Hydroxyl Group (Tautomeric) | Crucial for metal ion chelation and receptor binding. Tautomerism influences reactivity. | Alkylation of the 4-hydroxyl group can alter regioselectivity and biological activity. | vulcanchem.commdpi.com |

| Benzene Ring | Provides a rigid scaffold and influences electronic properties. | Substitution (e.g., with halogens) at positions 5, 6, and 7 can increase potency; substitution at position 8 can decrease it. | acs.org |

Bioisosteric Transformations and Their Mechanistic Implications

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging one atom or group for another with similar physical or chemical properties, aiming to enhance activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com Several bioisosteric transformations can be considered for the 3,4-Quinolinediol, 2-nonyl- scaffold.

Transformations at the N-1 Position: The conversion of the parent compound to its N-oxide (NQNO) is a prime example of a successful bioisosteric modification. The N-oxide group is a bioisostere of the parent secondary amine within the quinolone ring. This transformation introduces a polar N-O bond, which, as previously noted, enhances membrane interaction and antimicrobial potency without fundamentally changing the core mechanism of topoisomerase inhibition. vulcanchem.com

Modifications of the Alkyl Chain: The linear nonyl chain is a target for bioisosteric replacement.

Chain Isomers: Replacing the n-nonyl group with a branched isomer (e.g., an isononyl group) could alter the steric profile, potentially leading to increased selectivity for a specific enzyme isoform or receptor.

Cyclic Bioisosteres: A cyclohexylpropyl or phenylpropyl group could replace the nonyl chain to introduce rigidity and explore different hydrophobic interactions within the binding site.

Unsaturation: Introducing double or triple bonds into the alkyl chain could change its conformation and electronic properties, potentially impacting its interaction with the lipid bilayer or target proteins.

Replacements on the Quinoline Ring:

Fluorine Substitution: The replacement of hydrogen with fluorine is a common bioisosteric strategy. cambridgemedchemconsulting.com Introducing fluorine onto the benzene ring could modulate the pKa of the quinolinol hydroxyls and block sites of metabolic oxidation, thereby improving metabolic stability and bioavailability. A proposed strategy involves placing a fluorine atom at the C-8 position to enhance DNA binding. vulcanchem.com

Core Replacements: The quinoline ring itself could be replaced by other heterocyclic systems like a quinazoline (B50416) or a naphthyridine. Such "scaffold hopping" aims to retain the key pharmacophoric features (the relative positions of the H-bond donors/acceptors and the hydrophobic side chain) while altering properties like solubility, metabolism, and intellectual property space.

Hydroxyl Group Bioisosteres: The 3-hydroxyl group is critical for activity. It could potentially be replaced with other hydrogen-bond-donating groups like an amino (NH₂) or thiol (SH) group. However, such changes would significantly alter the electronic nature and chelating ability of the pharmacophore, likely leading to a different mechanism or loss of activity against the original target.